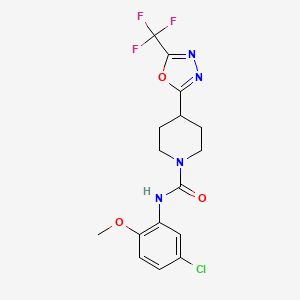

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

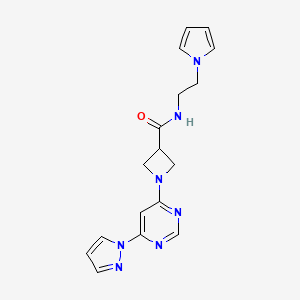

Compounds with a structure similar to “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” often belong to the class of organic compounds known as ureas, which contain a carbonyl group flanked by two amine groups . They are used in a wide range of applications, including as pharmaceuticals, in polymer production, and as agricultural chemicals .

Molecular Structure Analysis

The molecular structure of a compound similar to “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would likely include a urea backbone (a carbonyl group flanked by two amine groups), with phenyl and hydroxyphenylpropyl substituents .

Chemical Reactions Analysis

Ureas, in general, can undergo a variety of chemical reactions, including hydrolysis, condensation, and reactions with various electrophiles and nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its specific structure. In general, ureas are solid at room temperature and are soluble in water .

Applications De Recherche Scientifique

Metabolic Engineering for Value-Added Chemical Production

Corynebacterium glutamicum has been metabolically engineered to efficiently produce 3-hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose and xylose. This achievement showcases the potential of microbial bioconversion processes in utilizing renewable resources for the production of industrially important chemicals, paving the way for sustainable chemical manufacturing (Chen et al., 2017).

Discovery of Natural Products with Therapeutic Potential

Research on the flower of Hosta plantaginea led to the isolation of new phenolic glucosides with moderate cyclooxygenases inhibition activities, indicating potential anti-inflammatory properties. This study contributes to the understanding of the medicinal value of natural products and highlights the importance of exploring biodiversity for new therapeutic agents (Yang et al., 2017).

Enhancements in Chemical Synthesis Methods

Developments in the gold-catalyzed intermolecular hydroalkoxylation of allenes represent significant advancements in the field of organic synthesis, offering efficient pathways to complex organic molecules. Such catalytic processes are crucial for the development of new materials and pharmaceuticals, demonstrating the role of catalysis in modern synthetic chemistry (Harris et al., 2018).

Advancements in Material Science

Research into the preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles introduces innovative approaches to smart drug delivery systems. These findings underscore the importance of responsive polymers in creating more effective and targeted therapeutic delivery vehicles, offering significant benefits for healthcare applications (Vrbata & Uchman, 2018).

Novel Antitumor and Antimicrobial Agents

The microwave-assisted synthesis of novel antitumor and antimicrobial compounds highlights the ongoing search for more effective treatments against diseases. This research demonstrates the potential of innovative synthetic methodologies in rapidly producing new compounds with significant biological activities, indicating the continuous need for advancements in medicinal chemistry (Azmy et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on a compound like “1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea” would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Propriétés

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYMIOZCXBXNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)